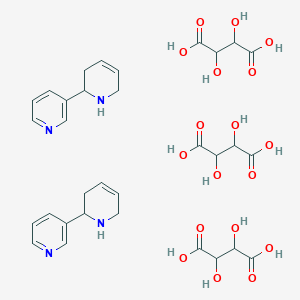
2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine is a compound that combines two distinct chemical structures: 2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine. Tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes, and is known for its role in winemaking. The pyridine derivative is a heterocyclic aromatic organic compound with a nitrogen atom in the ring, often used in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid typically involves the fermentation of plant materials or chemical synthesis from maleic anhydride. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product .
For the synthesis of 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine, a common method involves the cyclization of appropriate precursors under acidic or basic conditions. This process may include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of 2,3-dihydroxybutanedioic acid often involves the extraction from by-products of the wine industry, such as grape marc. The process includes purification steps like crystallization and filtration to obtain the pure acid .
The industrial production of 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine may involve large-scale chemical synthesis using batch reactors. The reaction conditions are optimized for yield and purity, often involving continuous monitoring and control of temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the nitrogen atom in the pyridine ring. Reagents like halogens and alkylating agents are commonly used .
Major Products
The major products formed from the oxidation of 2,3-dihydroxybutanedioic acid include oxalic acid and carbon dioxide. Reduction reactions may yield dihydroxybutanoic acid . Substitution reactions of 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine can produce various substituted pyridines, depending on the reagents used .
Scientific Research Applications
2,3-dihydroxybutanedioic acid is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a chiral resolving agent in chromatography and as a standard in analytical chemistry . In biology, it is used to study metabolic pathways and enzyme activities .
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine has applications in medicinal chemistry, where it is used as a building block for the synthesis of pharmaceuticals. It is also used in agrochemical research to develop new pesticides and herbicides .
Mechanism of Action
The mechanism of action of 2,3-dihydroxybutanedioic acid involves its role as a chelating agent, binding to metal ions and facilitating their removal or utilization in biological systems . It also acts as a proton donor in various biochemical reactions .
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the pyridine ring allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tartaric Acid: Similar to 2,3-dihydroxybutanedioic acid, tartaric acid is also a naturally occurring organic acid with similar chemical properties.
Uniqueness
The uniqueness of 2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine lies in its combination of two distinct chemical functionalities. This dual nature allows it to participate in a broader range of chemical reactions and applications compared to its individual components .
Properties
Molecular Formula |
C32H42N4O18 |
|---|---|
Molecular Weight |
770.7 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine |
InChI |
InChI=1S/2C10H12N2.3C4H6O6/c2*1-2-7-12-10(5-1)9-4-3-6-11-8-9;3*5-1(3(7)8)2(6)4(9)10/h2*1-4,6,8,10,12H,5,7H2;3*1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
LYOLASNKLJZGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCNC1C2=CN=CC=C2.C1C=CCNC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















